molecular formula C8H7BrN4O B12091316 3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide CAS No. 1199590-78-7

3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide

Cat. No.: B12091316
CAS No.: 1199590-78-7
M. Wt: 255.07 g/mol
InChI Key: NIGFOJRFESNDTN-UHFFFAOYSA-N
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Description

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its planar geometry and its ability to act as a hinge-binding group in the design of kinase inhibitors . Derivatives of this core structure have been successfully developed as potent inhibitors for a range of high-value biological targets. This scaffold has demonstrated significant promise in oncology research, with specific derivatives identified as potent and selective inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a target implicated in various cancers including breast cancer and glioblastoma . Furthermore, pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been explored as selective Phosphodiesterase 4B (PDE4B) inhibitors, presenting a potential therapeutic strategy for inflammatory diseases and central nervous system (CNS) disorders . The scaffold's versatility is further highlighted by its application in designing inhibitors for other kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease research . The specific substitution pattern of 3-Amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide offers multiple vectors for further derivatization. The bromine atom at the 5-position is amenable to cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aromatic and other groups . Simultaneously, the amino group at the 3-position provides a handle for further functionalization via amide formation or reductive amination, enabling fine-tuning of the molecule's properties and potency. This makes the compound an exceptionally versatile and valuable building block for constructing targeted screening libraries and conducting structure-activity relationship (SAR) studies in drug discovery programs. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1199590-78-7

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

3-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C8H7BrN4O/c9-3-1-4-5(10)6(7(11)14)13-8(4)12-2-3/h1-2H,10H2,(H2,11,14)(H,12,13)

InChI Key

NIGFOJRFESNDTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(N2)C(=O)N)N)Br

Origin of Product

United States

Preparation Methods

Initial Ring Formation

The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclization reactions. For example, WO2006063167A1 describes the reaction of azaindole derivatives with boronic acids under Suzuki coupling conditions using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in dioxane/water (2.5:1) at 80°C. This method achieves 5-aryl or heteroaryl substitution with yields exceeding 70%. Alternative routes include Knorr-type cyclizations or condensation of aminopyridines with α,β-unsaturated carbonyl compounds.

Bromination at the 5-Position

Bromination is critical for introducing the 5-bromo substituent. CN106045995A outlines two approaches:

  • Direct Bromination : Treating 1H-pyrrolo[2,3-b]pyridine with bromine (Br₂) in chloroform at 0°C–25°C for 10–60 minutes. This method achieves >90% conversion but requires careful temperature control to avoid di-bromination.

  • NBS-Mediated Bromination : Using N-bromosuccinimide (NBS) with triethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. NBS offers superior regioselectivity for the 5-position compared to Br₂, with yields of 85–92%.

Functionalization at the 3-Position: Introduction of the Amino Group

Nitration and Reduction

A two-step nitration-reduction sequence is employed:

  • Nitration : Treating 5-bromo-1H-pyrrolo[2,3-b]pyridine with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C, yielding 3-nitro-5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under H₂ atmosphere converts the nitro group to an amine. Yields range from 65% to 80%, though over-reduction or dehalogenation risks necessitate careful monitoring.

Direct Amination via Metal Catalysis

Carboxamide Installation at the 2-Position

Carboxylation Followed by Amidation

  • Carboxylation : Lithiation at the 2-position using lithium diisopropylamide (LDA) in THF at −78°C, followed by quenching with carbon dioxide (CO₂), yields 2-carboxylic acid.

  • Amidation : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is treated with aqueous ammonia (NH₃) to produce the carboxamide. Yields for this sequence are 50–65%, with chromatographic purification required to remove unreacted intermediates.

Direct Coupling of Preformed Carboxamides

Alternative routes involve introducing the carboxamide via Suzuki coupling. For example, WO2006063167A1 demonstrates coupling 5-bromo-7-azaindole with boronic esters containing pre-installed carboxamide groups using Pd(dppf)Cl₂. This method circumvents late-stage amidation but requires specialized boronic acids.

Integrated Multi-Step Synthesis Pathways

Sequential Bromination-Amination-Carboxamation

A representative pathway involves:

  • Bromination : 1H-pyrrolo[2,3-b]pyridine → 5-bromo-1H-pyrrolo[2,3-b]pyridine (NBS, DCM, 25°C, 12 h, 88% yield).

  • Amination : 5-bromo-1H-pyrrolo[2,3-b]pyridine → 3-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine (Pd(OAc)₂, Xantphos, NH₄Cl, 110°C, 72% yield).

  • Carboxamation : Lithiation (LDA, THF, −78°C), CO₂ quenching, and amidation (SOCl₂, NH₃, 55% overall yield).

One-Pot Strategies

Recent advances explore tandem reactions to reduce purification steps. For instance, bromination and amination are performed sequentially in DMF using NBS and CuI/NH₄OH, achieving 60% combined yield.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competitive bromination at the 3- and 5-positions is mitigated by steric directing groups or low-temperature conditions. Computational studies suggest electron density at the 5-position favors electrophilic attack.

Stability of the Amino Group

The 3-amino group is prone to oxidation during carboxamation. Stabilizing strategies include temporary protection as a tert-butyl carbamate (Boc) or tosylamide.

Solvent and Catalyst Selection

  • Solvents : THF and dioxane are preferred for lithiation and coupling, respectively, due to their inertness.

  • Catalysts : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki reactions, reducing side product formation .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, 3-amino-5-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms of the compound.

Scientific Research Applications

Cancer Therapy

Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds, including 3-amino-5-bromo variants, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). The abnormal activation of FGFRs is implicated in various tumors, making these compounds attractive for cancer therapy.

Case Study : A study reported that a derivative of this compound showed IC50 values of 7 nM for FGFR1, indicating strong potential as an anticancer agent. The compound was effective in inhibiting the proliferation and inducing apoptosis in breast cancer cells (4T1) while also reducing their migration and invasion capabilities .

Kinase Inhibition

The compound has been investigated for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1). SGK1 is involved in several cellular processes, including cell survival and proliferation. Inhibiting this kinase could provide therapeutic benefits in conditions such as cancer and metabolic disorders.

Research Findings : In vitro studies have shown that pyrrolo[2,3-b]pyridine derivatives can effectively inhibit SGK1 activity, suggesting their potential use in treating diseases associated with abnormal SGK1 signaling .

Synthesis and Derivatives

The synthesis of 3-amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide involves several chemical reactions, including Suzuki coupling and bromination processes. These methods allow for the modification of the compound to enhance its biological activity.

Synthesis Method Reagents Used Yield (%)
Suzuki CouplingPhenylboronic acid87%
BrominationNBS or Br₂Variable

Potential for Drug Development

Due to its promising biological activities, 3-amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide is being considered for further development into therapeutic agents. Its low molecular weight and ability to inhibit key signaling pathways make it a suitable candidate for optimization in drug design.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors, thereby inhibiting their activity. For example, it may inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration . The binding typically involves interactions with the active site of the target protein, leading to the disruption of normal cellular functions.

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of key analogs, focusing on substituents, reactivity, and applications:

Compound Name Core Structure Substituents Key Properties Applications/Reactivity
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide (Target) Pyrrolo[2,3-B]pyridine -NH₂ (C3), -Br (C5), -CONH₂ (C2) High polarity (carboxamide), bromine enables cross-coupling reactions Kinase inhibitor scaffolds, intermediates for polyheterocyclic synthesis
3-Aminothieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine -NH₂ (C3), -CONH₂ (C2), sulfur in core Enhanced electron-rich character due to sulfur Forms triazine derivatives via electrophilic reactions (e.g., POCl₃)
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine -Br (C5), -Cl (C6) High halogen content increases lipophilicity Intermediate for anticancer agents; limited solubility due to halogens
4-[[(1S,3R)-5-oxidanyl-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Pyrrolo[2,3-b]pyridine Adamantyl group (C4), -CONH₂ (C5) Bulky adamantyl enhances metabolic stability and CNS penetration Potential neurotherapeutic agent (adamantyl improves blood-brain barrier affinity)
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine -Br (C5), -COOH (C2) Carboxylic acid increases solubility but reduces membrane permeability Prodrug candidate; ionizable group for salt formation

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility (mg/mL)
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide C₈H₆BrN₄O 269.06 1.8 ~0.5 (DMSO)
3-Aminothieno[2,3-b]pyridine-2-carboxamide C₈H₆N₂OS 194.21 1.2 ~1.2 (DMSO)
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ 245.48 2.5 <0.1 (Water)

Biological Activity

3-Amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a derivative of the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This compound exhibits promising pharmacological properties, particularly in the inhibition of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptors (FGFRs), making it a candidate for therapeutic applications in inflammatory diseases and cancer.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C8H7BrN4O
  • Molecular Weight : 241.07 g/mol
  • CAS Number : 1222175-20-3

This structure features a bromine atom at the 5-position of the pyrrolo ring, which is crucial for its biological activity.

1. Inhibition of Phosphodiesterase 4B (PDE4B)

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including 3-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, act as selective inhibitors of PDE4B. This enzyme plays a significant role in the regulation of inflammatory processes by hydrolyzing cyclic adenosine monophosphate (cAMP).

Key Findings:

  • IC50 Values : The compound exhibited an IC50 value in the low micromolar range against PDE4B, indicating potent inhibitory activity. For example, a related compound showed an IC50 of 0.8 μM for PDE4B inhibition .
  • Inhibition of TNF-α Release : In vitro studies revealed that this compound significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharide .

2. Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties, particularly against breast cancer cell lines.

Case Study:
A related pyrrolo[2,3-b]pyridine derivative demonstrated:

  • FGFR Inhibition : Potent inhibition against FGFR1–3 with IC50 values ranging from 7 to 712 nM.
  • Cell Proliferation and Apoptosis : Induced apoptosis in breast cancer 4T1 cells and inhibited their migration and invasion .

Structure-Activity Relationship (SAR)

The biological activity of 3-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is influenced by various structural modifications. The presence of the amino group at the 3-position and bromine at the 5-position are critical for maintaining potency against PDE4B.

CompoundIC50 (μM)Target
11h0.8PDE4B
4h<0.01FGFR1
<0.01FGFR2
<0.01FGFR3

Q & A

Q. What are the optimal synthetic routes for introducing bromine at the 5-position of the pyrrolo[2,3-b]pyridine scaffold?

Bromination typically employs reagents like NN-bromosuccinimide (NBS) under mild conditions (e.g., DMF, 0–25°C) . For regioselective bromination, pre-functionalized intermediates (e.g., 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) are brominated at the 5-position due to electronic effects of the carboxylic acid group. Post-bromination functionalization (e.g., conversion to carboxamide) can be achieved via coupling reactions using EDCI/HOBt or similar reagents .

Q. How can substitution reactions at the 5-bromo position be optimized for diverse nucleophiles (e.g., amines, alkoxides)?

Substitution reactions require a base (e.g., K2_2CO3_3) and polar aprotic solvents (e.g., DMF, DMSO). For amine nucleophiles, microwave-assisted conditions (120°C, 30 min) improve yields by accelerating reaction kinetics. Steric hindrance around the bromine atom may necessitate longer reaction times (24–48 h) for bulky nucleophiles .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., downfield shifts for bromine-adjacent protons at δ 7.5–8.5 ppm) .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) assesses purity (>95%) and detects dehalogenation byproducts .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in cross-coupling reactions (e.g., Suzuki-Miyaura) with 5-bromo derivatives?

Palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligand systems (e.g., XPhos) are critical for minimizing homocoupling. Solvent choice (toluene vs. dioxane) impacts oxidative addition rates, while base strength (Na2_2CO3_3 vs. Cs2_2CO3_3) affects transmetallation efficiency. DFT calculations predict that electron-deficient boronic acids favor coupling at the 5-position .

Q. What computational strategies predict bioactivity of derivatives targeting kinase inhibition?

  • Molecular docking : Models binding affinity to ATP pockets of kinases (e.g., JAK2, EGFR) using software like AutoDock Vina.
  • QSAR : Correlates substituent electronic parameters (Hammett σ) with IC50_{50} values from in vitro assays .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can conflicting data on bromine’s electronic effects in substitution reactions be resolved?

Contradictions arise from solvent polarity (e.g., DMSO stabilizes transition states differently than THF) and substituent proximity. Electrochemical studies (cyclic voltammetry) quantify bromine’s electron-withdrawing effect, while Hammett plots correlate substituent effects with reaction rates .

Q. What methodologies enable scalable synthesis while minimizing hazardous intermediates?

  • Flow chemistry : Continuous bromination using microreactors reduces NBS usage and improves safety .
  • Catalytic amidation : Replace stoichiometric coupling agents with immobilized lipases (e.g., CAL-B) in green solvents (2-MeTHF) .

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